4-(3,4-Dimethylphenoxy)-2-(4-fluorophenyl)quinazoline is a compound with significant potential in medicinal chemistry, particularly due to its structural characteristics that allow for various biological activities. The molecular formula of this compound is , and it has a molecular weight of approximately 344.4 g/mol. This compound is classified under the quinazoline derivatives, which are known for their diverse pharmacological properties, including anti-inflammatory and anticancer activities .
The compound can be sourced from chemical suppliers and is primarily used in research settings. It falls under the broader category of quinazolines, which are bicyclic compounds containing a benzene ring fused to a pyrimidine ring. Quinazolines have been extensively studied for their biological activities, making them important candidates in drug discovery .
The synthesis of 4-(3,4-dimethylphenoxy)-2-(4-fluorophenyl)quinazoline typically involves several key steps:
The molecular structure of 4-(3,4-dimethylphenoxy)-2-(4-fluorophenyl)quinazoline can be represented using various chemical notations:
InChI=1S/C22H17FN2O/c1-14-11-12-16(13-15(14)2)26-22-18-8-4-6-10-20(18)24-21(25-22)17-7-3-5-9-19(17)23/h3-13H,1-2H3CC1=C(C=C(C=C1)OC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4F)CThese representations provide insights into the compound's connectivity and functional groups, critical for understanding its reactivity and potential interactions with biological targets.
The compound can participate in various chemical reactions:
The mechanism of action for 4-(3,4-dimethylphenoxy)-2-(4-fluorophenyl)quinazoline involves its interaction with specific biological targets such as enzymes or receptors. The presence of both the 3,4-dimethylphenoxy and 4-fluorophenyl groups may enhance binding affinity and specificity towards these targets. This interaction could lead to inhibition or modulation of enzymatic activity, contributing to its therapeutic effects in various conditions .
The physical properties of 4-(3,4-dimethylphenoxy)-2-(4-fluorophenyl)quinazoline include:
The compound has potential applications in medicinal chemistry due to its structural features that suggest bioactivity. It may be explored for:
Research continues to investigate its efficacy against various diseases, including those related to inflammation and cancer proliferation .
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 52663-87-3
CAS No.: 78723-71-4
CAS No.: